5-(4-Aminophenoxy)isoindoline-1,3-dione
CAS No.: 284462-39-1
Cat. No.: VC6503517
Molecular Formula: C14H10N2O3
Molecular Weight: 254.245
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 284462-39-1 |
---|---|
Molecular Formula | C14H10N2O3 |
Molecular Weight | 254.245 |
IUPAC Name | 5-(4-aminophenoxy)isoindole-1,3-dione |
Standard InChI | InChI=1S/C14H10N2O3/c15-8-1-3-9(4-2-8)19-10-5-6-11-12(7-10)14(18)16-13(11)17/h1-7H,15H2,(H,16,17,18) |
Standard InChI Key | NTQCONSUJVLCLR-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1N)OC2=CC3=C(C=C2)C(=O)NC3=O |
Introduction
Chemical Identity and Structural Elucidation
Molecular Architecture and Nomenclature
The IUPAC name of this compound, 5-(4-aminophenoxy)isoindole-1,3-dione, reflects its bicarbocyclic structure. The isoindoline-1,3-dione moiety (phthalimide derivative) is substituted at the 5-position by a 4-aminophenoxy group . The canonical SMILES representation, C1=CC(=CC=C1N)OC2=CC3=C(C=C2)C(=O)NC3=O, encodes its connectivity, while the InChIKey (NTQCONSUJVLCLR-UHFFFAOYSA-N) provides a unique identifier for computational studies . X-ray crystallography data remain unavailable, but spectroscopic and chromatographic analyses confirm its purity and stability under standard storage conditions .
Spectroscopic and Chromatographic Characterization
Nuclear magnetic resonance (NMR) spectra would theoretically reveal distinct signals for the aromatic protons of the phthalimide ring (δ 7.5–8.0 ppm) and the aminophenoxy group (δ 6.5–7.0 ppm) . Mass spectrometry aligns with the molecular weight (254.069 Da), showing a parent ion at m/z 254 . High-performance liquid chromatography (HPLC) methods, though unspecified, likely employ reverse-phase columns with UV detection at 254 nm due to the aromatic chromophores .
Synthesis and Reaction Pathways
Proposed Synthetic Routes
While explicit protocols are scarce, the compound is hypothesized to form via nucleophilic aromatic substitution between 4-aminophenol and 5-chloroisoindoline-1,3-dione under basic conditions. Alternative routes may involve Ullmann coupling or Mitsunobu reactions to install the ether linkage . Reaction optimization would require temperature control (80–120°C) and catalysts like copper(I) iodide or triphenylphosphine .
Purification and Yield Optimization
Crude product purification typically involves recrystallization from ethanol or dimethylformamide (DMF), achieving reported purities ≥95% . Scaling reactions to kilogram quantities necessitates solvent recovery systems and quality control via thin-layer chromatography (TLC) or HPLC . Industrial-scale synthesis remains unexplored, presenting opportunities for process chemistry innovations.
Physicochemical Properties and Stability
Solubility and Partition Coefficients
The compound exhibits limited solubility in water (<0.1 mg/mL) but dissolves readily in polar aprotic solvents like DMSO (50 mg/mL) and DMF . Its ALogP value of 1.6 indicates moderate lipophilicity, suitable for membrane permeability in drug candidates . The topological polar surface area (81.4 Ų) suggests high hydrogen-bonding capacity, influencing its behavior in solid-state formulations .
Thermal and Oxidative Stability
Stability studies recommend storage at room temperature (20–25°C) in sealed containers protected from moisture . Accelerated degradation studies under oxidative (H₂O₂) and hydrolytic (pH 1–13) conditions are pending, but the phthalimide core’s rigidity likely confers resistance to thermal decomposition below 200°C .
Pharmacological and Material Science Applications
Functional Polymers and Advanced Materials
Incorporating 5-(4-aminophenoxy)isoindoline-1,3-dione into polyimides or polyamides could enhance thermal stability and dielectric properties, benefiting flexible electronics or high-temperature adhesives. Its amine group enables covalent bonding with epoxy resins or carbon nanotubes, creating nanocomposites for aerospace or biomedical devices .
Research Gaps and Future Directions
Biological Activity Profiling
No published data exist on its pharmacokinetics or toxicity. Priority studies should include:
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In vitro cytotoxicity screening against cancer cell lines (e.g., HeLa, MCF-7)
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In vivo acute toxicity assays in rodent models
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Target identification via affinity chromatography or computational docking .
Polymer Chemistry Innovations
Developing copolymers with tunable glass transition temperatures (Tg) could address needs in 3D printing and coatings. Functionalizing graphene oxide sheets with this monomer might yield conductive films for flexible sensors .
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